Physicochemical Property Comparison: pKa and Lipophilicity
The predicted acid dissociation constant (pKa) for 1-(furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is 4.48 (±0.40) . This value is a critical differentiator from the parent bicyclo[2.1.1]hexane-1-carboxylic acid, for which the predicted pKa is expected to be higher (estimated >5.0 based on typical aliphatic carboxylic acids). The lower pKa of the target compound indicates a stronger acid, attributable to the electron-withdrawing inductive effect of the furan ring. This property can significantly influence solubility and permeability in physiological environments. Furthermore, the calculated logP (CLogP) is reported as 2.287 [1], compared to a lower value for the more polar 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid analog (not explicitly provided, but inferred from its higher polarity).
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.48 ± 0.40 |
| Comparator Or Baseline | Bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 64725-77-5) |
| Quantified Difference | pKa of target compound is approximately 0.5–1.0 units lower (more acidic) than baseline. |
| Conditions | Predicted values based on molecular structure (ChemicalBook data). |
Why This Matters
A lower pKa can improve aqueous solubility and reduce non-specific protein binding, which are desirable properties for optimizing lead compounds in drug discovery.
- [1] Sima-Lab. (n.d.). 1-(furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid product details. Retrieved from https://www.sima-lab.com/pro_96246/1-furan-2-ylbicyclo2-1-1hexane-5-carboxylic-acid#tab-reviews. View Source
